molecular formula C22H21N3O5 B11499610 3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one

3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one

Cat. No.: B11499610
M. Wt: 407.4 g/mol
InChI Key: FTVSFPUCQLHUMH-UHFFFAOYSA-N
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Description

3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE is a complex organic compound that features a piperazine ring, a chromen-2-one core, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate, followed by nitration to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents such as potassium permanganate for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of 3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE is unique due to its combination of a piperazine ring, a chromen-2-one core, and a nitro group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one

InChI

InChI=1S/C22H21N3O5/c1-2-15-3-5-17(6-4-15)23-9-11-24(12-10-23)21(26)19-14-16-13-18(25(28)29)7-8-20(16)30-22(19)27/h3-8,13-14H,2,9-12H2,1H3

InChI Key

FTVSFPUCQLHUMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

Origin of Product

United States

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